4-benzoyl-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
Description
4-Benzoyl-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one (Compound X) is a synthetic pyrrolidinone derivative characterized by its unique substitution pattern. The molecule features:
- A 4-benzoyl group at position 2.
- A 4-isopropoxyphenyl substituent at position 5, which enhances lipophilicity and steric bulk.
- A pyridin-3-ylmethyl group at position 1, introducing aromatic and basic nitrogen functionalities.
This compound has been investigated for its inhibitory activity against matriptase, a serine protease implicated in cancer progression . Its IC50 value of 21.8 μM places it in the moderate potency range compared to other analogs in its class .
Properties
IUPAC Name |
(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-yloxyphenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17(2)32-21-12-10-19(11-13-21)23-22(24(29)20-8-4-3-5-9-20)25(30)26(31)28(23)16-18-7-6-14-27-15-18/h3-15,17,23,29H,16H2,1-2H3/b24-22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUICDDLFCGPXBJ-ZNTNEXAZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolone core. One common approach is the condensation of appropriate precursors, such as benzoyl chloride and hydroxy-substituted pyrrole derivatives, followed by further functionalization to introduce the isopropoxyphenyl and pyridin-3-ylmethyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using similar chemical reactions but with optimized conditions to ensure higher yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of new functional groups, leading to derivatives with altered properties.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecular architectures.
Biology: Its unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: It can be used in the production of advanced materials and chemical products.
Mechanism of Action
When compared to similar compounds, 4-Benzoyl-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one stands out due to its unique structural features and potential applications. Similar compounds might include other pyrrolone derivatives or compounds with similar functional groups, but the specific arrangement and combination of groups in this compound contribute to its distinct properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Substituent Effects on Activity
*Estimated from SAR trends in .
Critical Observations
C5 Substituent :
- The 4-isopropoxyphenyl group in Compound X provides moderate activity compared to thiophen-2-yl (F3226-1198, IC50 = 2.6 μM) and phenyl (F3226-1197, IC50 = 7.0 μM). The isopropoxy group’s electron-donating nature may reduce electrophilic interactions at the target site .
- Replacement of C5 with isopropyl (Compound 13) or unsubstituted phenyl (Compound 15) abolishes or significantly reduces activity, highlighting the necessity of aromatic substitution at this position .
N1 Substituent: The pyridin-3-ylmethyl group in Compound X differs from the 2-hydroxypropyl group in less active analogs (e.g., Compound 15). Hydrophobic N-substituents like allyl (Compound 47) enhance potency, suggesting that bulkier, non-polar groups improve target binding .
4-Aroyl Group :
- The benzoyl group in Compound X is less potent than thiophene-2-carbonyl (F3226-1198) but comparable to other benzoyl derivatives (STOCK3S-92907). Electron-withdrawing substituents on the aroyl moiety (e.g., 4-chlorobenzoyl in Compound 47) enhance activity .
Table 2: Physicochemical Properties
| Compound Name / ID | Molecular Weight | LogP* | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Compound X | 458.5 | 3.8 | 1 | 6 |
| F3226-1198 | 406.4 | 2.9 | 1 | 6 |
| Compound 41 | 424.2 | 3.5 | 2 | 5 |
| Compound 47 | 410.8 | 4.1 | 1 | 5 |
*Calculated using Multiwfn software .
Structure-Activity Relationship (SAR) Insights
Biological Activity
4-benzoyl-3-hydroxy-5-(4-isopropoxyphenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 408.5 g/mol. The compound features a pyrrolidine ring and various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory processes. Studies have shown that compounds with similar structures can act as antagonists for formyl peptide receptors (FPRs), which are crucial in mediating immune responses. For instance, certain analogs have demonstrated potent inhibition of human neutrophil Ca²⁺ flux, chemotaxis, and adhesion to epithelial cells, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
Research indicates that 4-benzoyl derivatives possess significant antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.
Anticancer Potential
The compound has shown promise in anticancer research. A study highlighted the effectiveness of similar pyrrole derivatives in inhibiting cancer cell proliferation across multiple cell lines (e.g., MCF-7, A549). The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory activity is primarily mediated through the inhibition of FPRs. Compounds similar to 4-benzoyl derivatives have been reported to inhibit the phosphorylation of extracellular signal-regulated kinases (ERK1/2), which play a critical role in inflammatory signaling pathways .
Case Studies
- Study on Neutrophil Activity : A study evaluated the effects of pyrrole derivatives on human neutrophils. The most active compounds inhibited fMLF-induced intracellular Ca²⁺ mobilization and chemotaxis, suggesting their potential as therapeutic agents for inflammatory diseases .
- Anticancer Screening : Another investigation focused on the cytotoxic effects of these compounds against various cancer cell lines. The results indicated that certain derivatives had IC₅₀ values significantly lower than standard chemotherapeutics, highlighting their potential as anticancer drugs .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
